molecular formula C8H8BrNO3 B1376871 4-Bromo-2-methyl-6-nitroanisole CAS No. 1375069-27-4

4-Bromo-2-methyl-6-nitroanisole

Cat. No.: B1376871
CAS No.: 1375069-27-4
M. Wt: 246.06 g/mol
InChI Key: ICHDLQVHXMFPAM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, featuring a bromine atom, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitroanisole typically involves a multi-step process starting from benzene. The key steps include:

    Nitration: Introduction of the nitro group using a mixture of nitric acid and sulfuric acid.

    Bromination: Addition of the bromine atom using bromine or a brominating agent like N-bromosuccinimide.

    Methylation: Introduction of the methyl group using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-6-nitroanisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro and bromine groups influence the reactivity of the benzene ring, directing further substitutions to specific positions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and appropriate boronic acids or alkenes.

Major Products:

    Reduction: 4-Bromo-2-methyl-6-aminoanisole.

    Coupling Reactions: Various substituted anisole derivatives depending on the coupling partners used.

Scientific Research Applications

4-Bromo-2-methyl-6-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroanisole depends on its specific application. In chemical reactions, the nitro and bromine groups influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    4-Bromoanisole: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    2-Methyl-4-nitroanisole:

    4-Bromo-2-nitroanisole: Similar structure but without the methyl group, influencing its chemical properties and reactivity.

Uniqueness: 4-Bromo-2-methyl-6-nitroanisole is unique due to the presence of all three substituents (bromine, nitro, and methyl groups) on the benzene ring

Properties

IUPAC Name

5-bromo-2-methoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDLQVHXMFPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743006
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-27-4
Record name Benzene, 5-bromo-2-methoxy-1-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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